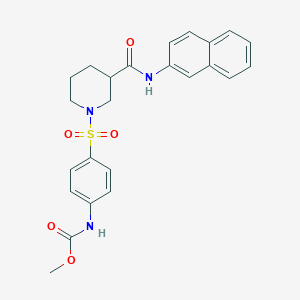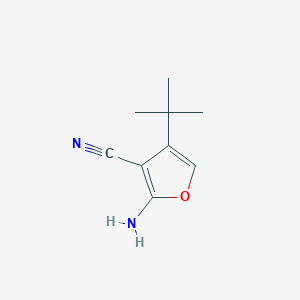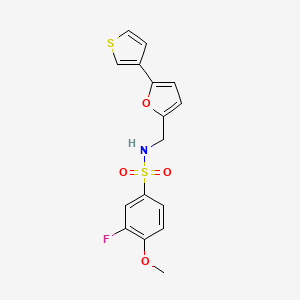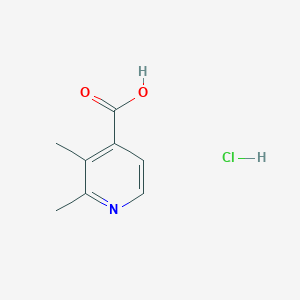
6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, also known as MPP, is a pyridazinone derivative that has been widely studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthetic Approaches : Research has explored microwave-assisted synthesis techniques for producing pyridine derivatives, including structures related to the compound , highlighting their potential for diverse biological activities and applications in pharmaceutical agents. This synthesis approach is noted for its efficiency and high yields, underlining the importance of pyridine derivatives in medicinal chemistry (Ashok et al., 2006).
- Antimicrobial and Antitumor Activities : Another study focused on synthesizing novel pyridazin-3-one derivatives, indicating their utility in creating fused azines with potential antimicrobial and antitumor applications. These derivatives were synthesized through reactions involving acetic anhydride, showing excellent yields and underscoring the compound's relevance in developing new therapeutic agents (Ibrahim & Behbehani, 2014).
- Herbicidal and Bleaching Activities : A study on the synthesis of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, including those structurally related to the compound , demonstrated significant herbicidal and bleaching activities. These findings reveal the compound's potential use in agricultural applications, providing a basis for the development of new herbicides (Xu et al., 2008).
Chemical Transformations and Applications
- Chemoselective Esterification : Research has identified (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids, including those related to the compound . This chemoselective esterification process offers valuable insights into synthetic strategies for pharmaceutical compound development (Won et al., 2007).
Propriétés
IUPAC Name |
6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAKBJAPVZKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)


![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)

![1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile](/img/structure/B2403273.png)


![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)



